molecular formula C7H7ClO2 B3024740 5-Chloro-2-methoxyphenol CAS No. 3743-23-5

5-Chloro-2-methoxyphenol

Cat. No.: B3024740
CAS No.: 3743-23-5
M. Wt: 158.58 g/mol
InChI Key: HIWHLFQMDDWLRB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It is also known by the synonyms 4-Chloro-2-hydroxyanisole and 4-Chloro-2-hydroxyphenyl methyl ether . The compound is typically stored at ambient temperature and is available in a solid-powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a chlorine atom and a methoxy group attached to it . The InChI code for this compound is 1S/C7H7ClO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 158.58 . It is a solid powder at room temperature . The density of this compound is approximately 1.28g/cm3 .

Scientific Research Applications

1. Solubility and Activity Coefficient Analysis

The solubility of 4-chloro-2-methoxyphenol in water and its infinite dilution activity coefficients have been explored, highlighting its behavior in aqueous solutions. This research is crucial for understanding the environmental fate and transport of this compound (Larachi et al., 2000).

2. Thermal Transformation in Alcoholic Solutions

A study on the heating of alcoholic solutions of trans-5-O-caffeoylquinic acid revealed the formation of various compounds, including methoxy adducts, which may include derivatives of 5-chloro-2-methoxyphenol. This indicates potential applications in the food and pharmaceutical industries (Dawidowicz & Typek, 2015).

3. Study of Intermolecular and Intramolecular Hydrogen Bonds

Research into the thermochemical properties of methoxyphenols, including 4-chloro-2-methoxyphenol, has provided insights into their role in forming strong intermolecular and intramolecular hydrogen bonds, which are key for various biochemical applications (Varfolomeev et al., 2010).

4. Photoelectrocatalytic Degradation

The photoelectrocatalytic degradation of 2-chloro-4-methoxyphenol in water using TiO2 was studied, showing a high degradation rate. This process is significant for environmental remediation and water treatment technologies (Lu Yuan-ye, 2009).

5. Corrosion Inhibition in Metals

Novel Schiff bases synthesized from this compound have shown potential as corrosion inhibitors for metals in acidic media, indicating applications in materials science and engineering (Pandey et al., 2017).

6. Spectroscopic and Theoretical Studies

Spectroscopic examination using Density Functional Theory on 3-chloro-5-methoxyphenol has helped in understanding its electronic structure and reactivity, which is essential for designing new materials and pharmaceuticals (2020).

7. Antimicrobial Agents Synthesis

The synthesis of 5-(chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones from 5-methoxythiophenes, including derivatives of this compound, has been investigated for their potential as new antimicrobial agents (Benneche et al., 2011).

8. Atmospheric Chemistry Studies

Studies on the heterogeneous reactions of particulate methoxyphenols with NO₃ radicals, which include chloro-methoxyphenols, provide insights into their atmospheric behavior and potential impact on air quality and climate change (Liu et al., 2012).

9. Electropolymerization for Analyte Detection

Research on the electropolymerization of guaiacol derivatives, such as 4-chloro-2-methoxyphenol, for creating sensitive sensors to detect biologically important analytes suggests applications in biomedical devices and environmental monitoring (Milczarek & Ciszewski, 2003).

Safety and Hazards

5-Chloro-2-methoxyphenol is classified under the GHS07 hazard category . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust, wearing protective clothing, and washing thoroughly after handling .

Future Directions

Phenol derivatives like 5-Chloro-2-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .

Properties

IUPAC Name

5-chloro-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWHLFQMDDWLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190875
Record name Phenol, 5-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3743-23-5
Record name Phenol, 5-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2-METHOXYPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-chloro-2-methoxy benzeneboronic acid (1.9 g, 10 mmol) in hydrogen peroxide (2.04 ml, 30% solution) and ethanol 40 ml was refluxed for 30 min. Water was added and the product was extracted with two portions of ethyiacetate. Drying over magnesium sulfate and evaporation of the solvent gave the product as an oil. Yield 1.05 g, 65%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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